CG-806

Catalog No.
S523268
CAS No.
1370466-81-1
M.F
C26H19F4N5O2
M. Wt
509.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CG-806

CAS Number

1370466-81-1

Product Name

CG-806

IUPAC Name

1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C26H19F4N5O2

Molecular Weight

509.5 g/mol

InChI

InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37)

InChI Key

BOLRZWTVMUHQQU-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O

solubility

Soluble in DMSO

Synonyms

CG-806; CG 806; CG806; CG-026806; CG 026806; CG026806.

Canonical SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O

The exact mass of the compound Urea, N-(4-(2,3-dihydro-7-(5-methyl-1H-imidazol-2-yl)-1-oxo-1H-isoindol-4-yl)-3-fluorophenyl)-N'-(3-(trifluoromethyl)phenyl)- is 509.1475 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CG-806 (Luxeptinib, CAS: 1370466-81-1) is a highly potent, orally bioavailable, non-covalent pan-FLT3 and pan-BTK multi-kinase inhibitor. With a molecular weight of 509.46 g/mol, this small molecule is structurally distinct from first-generation covalent kinase inhibitors. In laboratory and translational procurement, CG-806 is primarily sourced as a dual-pathway chemical probe to model acute myeloid leukemia (AML) and B-cell malignancies. Its baseline utility lies in its ability to reversibly bind to the ATP-binding pocket of target kinases, providing a stable, highly processable compound for ex vivo cytotoxicity assays, xenograft modeling, and complex kinase profiling where standard agents exhibit off-target toxicities or narrow mutational coverage [1].

Substituting CG-806 with standard-of-care single-target inhibitors—such as the covalent BTK inhibitor ibrutinib or the FLT3 inhibitors gilteritinib and quizartinib—fundamentally compromises assay integrity in resistant disease models. Ibrutinib relies on irreversible covalent binding to the Cys481 residue of BTK; consequently, it loses nearly all efficacy when the C481S mutation is present. Similarly, first-generation FLT3 inhibitors struggle to maintain binding affinity against the F691L 'gatekeeper' mutation or complex dual internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. Procurement of generic or standard-in-class alternatives fails to provide the broad mutational coverage required for advanced refractory hematological models, necessitating the specific non-covalent, multi-cluster targeting mechanism unique to CG-806 [1].

Superior Efficacy Against Ibrutinib-Resistant BTK-C481S Mutations

CG-806 functions as a non-covalent inhibitor, allowing it to bypass the standard resistance mechanism of the BTK-C481S mutation. In biochemical assays, CG-806 demonstrates equivalent potency against wild-type BTK (IC50 = 8 nM) and the C481S mutant (IC50 = 2.5 nM). In stark contrast, the covalent inhibitor ibrutinib is >60-fold less potent against the C481S mutant compared to the wild-type enzyme [1].

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataCG-806: BTK-WT = 8 nM; BTK-C481S = 2.5 nM
Comparator Or BaselineIbrutinib: >60-fold loss of potency against C481S
Quantified DifferenceCG-806 maintains full potency against C481S, whereas ibrutinib loses efficacy by >60-fold.
ConditionsBiochemical kinase inhibition assay

Buyers must select CG-806 over ibrutinib when designing assays or models that incorporate the C481S resistance mutation to ensure accurate target engagement.

Enhanced Potency Against FLT3 F691L Gatekeeper Mutations

In leukemia cells harboring the FLT3 F691L 'gatekeeper' mutation, standard FLT3 inhibitors exhibit significant drop-offs in efficacy. CG-806 maintains a highly potent IC50 of 10.0 nM against this mutation. In direct comparison, quizartinib (IC50 = 115.3 nM) and gilteritinib (IC50 = 98.4 nM) are approximately 10-fold less potent[1].

Evidence DimensionCell Viability / IC50
Target Compound DataCG-806: 10.0 nM
Comparator Or BaselineQuizartinib: 115.3 nM; Gilteritinib: 98.4 nM
Quantified Difference~10-fold lower IC50 for CG-806 compared to standard FLT3 inhibitors against the F691L mutation.
ConditionsFLT3-mutated leukemia cell line assays

Procuring CG-806 is essential for screening protocols targeting secondary FLT3 resistance mechanisms where gilteritinib and quizartinib fail to provide adequate suppression.

Superior Ex Vivo Cytotoxicity in Primary Patient Samples

When tested against freshly isolated bone marrow samples from patients with Chronic Lymphocytic Leukemia (CLL), CG-806 demonstrated vastly superior ex vivo cytotoxicity compared to standard-of-care. The median IC50 for CG-806 was 0.11 µM, whereas the median IC50 for ibrutinib was 4.09 µM across 124 primary samples [1].

Evidence DimensionEx vivo cytotoxicity (Median IC50)
Target Compound DataCG-806: 0.11 µM
Comparator Or BaselineIbrutinib: 4.09 µM
Quantified DifferenceCG-806 is ~37-fold more potent at inducing cell death in primary CLL samples.
ConditionsFreshly isolated human CLL bone marrow samples (N=124)

For translational laboratories procuring compounds for primary tissue screening, CG-806 provides a substantially wider therapeutic window and higher reliability than ibrutinib.

Single-Agent Dual-Pathway (FLT3/BTK) Suppression for Assay Simplification

CG-806 uniquely co-targets both FLT3 and BTK clusters simultaneously at sub-nanomolar to low-nanomolar concentrations. Unlike using a combination of a selective FLT3 inhibitor and a selective BTK inhibitor, CG-806 achieves dual suppression of downstream p-AKT and p-ERK signaling as a single agent, eliminating formulation complexities and drug-drug interaction variables in complex in vitro models [1].

Evidence DimensionMulti-kinase pathway suppression
Target Compound DataCG-806: Single-agent dual FLT3/BTK inhibition
Comparator Or BaselineCombination therapies (e.g., Ibrutinib + Gilteritinib)
Quantified DifferenceAchieves comprehensive pathway blockade without the compounding variables of multi-drug formulations.
ConditionsIn vitro kinase profiling and immunoblotting

Simplifies procurement and assay design by replacing multi-drug cocktails with a single, highly stable multi-kinase probe, reducing batch-to-batch variability.

Ibrutinib-Resistant B-Cell Malignancy Modeling

Due to its equivalent potency against BTK-WT and BTK-C481S, CG-806 is the optimal choice for laboratories modeling ibrutinib-resistant Chronic Lymphocytic Leukemia (CLL) or Mantle Cell Lymphoma (MCL). It allows researchers to bypass covalent binding limitations and achieve accurate target engagement [1].

Refractory AML Drug Screening and Profiling

CG-806 should be prioritized over gilteritinib or quizartinib when establishing cell line models harboring the FLT3 F691L gatekeeper mutation or dual ITD+TKD mutations, ensuring robust target engagement where first-generation inhibitors fail[2].

Primary Patient Sample Ex Vivo Assays

Because of its ~37-fold greater potency compared to ibrutinib in primary bone marrow mononuclear cells, CG-806 is highly recommended for ex vivo translational assays, providing reliable cytotoxicity data without requiring micromolar dosing that could trigger off-target effects [3].

Single-Agent Multi-Pathway Interrogation

For assay developers looking to simultaneously block FLT3 and BTK signaling pathways, CG-806 serves as a streamlined single-agent chemical probe. This eliminates the need to procure, formulate, and optimize multi-drug combinations, reducing batch-to-batch variability in complex phenotypic screens [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

509.14748751 g/mol

Monoisotopic Mass

509.14748751 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7W3FGR71NN

Dates

Last modified: 04-14-2024

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